4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile
CAS No.: 789-74-2
Cat. No.: VC15930830
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 789-74-2 |
|---|---|
| Molecular Formula | C16H14N2O |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzonitrile |
| Standard InChI | InChI=1S/C16H14N2O/c17-10-11-5-7-13(8-6-11)18-16-14-4-2-1-3-12(14)9-15(16)19/h1-8,15-16,18-19H,9H2 |
| Standard InChI Key | VEJVFBVGHOEGLV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(C2=CC=CC=C21)NC3=CC=C(C=C3)C#N)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzonitrile, reflects its bipartite structure: a 2,3-dihydro-1H-inden scaffold fused to a benzonitrile moiety via an amino linker. The inden component features a hydroxyl group at the 2-position, while the benzonitrile group occupies the para position relative to the amino substituent.
Key Structural Descriptors
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SMILES Notation:
C1C(C(C2=CC=CC=C21)NC3=CC=C(C=C3)C#N)O -
InChI Key:
VEJVFBVGHOEGLV-UHFFFAOYSA-N -
Hydrogen Bond Donor/Acceptor Count: 2 donors (NH and OH), 3 acceptors (N≡C, NH, and OH).
Synthetic Methodologies
General Synthesis Strategy
The synthesis of 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile typically involves multi-step organic reactions, including:
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Cyanation: Introduction of the nitrile group via metal-mediated reactions (e.g., CuCN or Zn(CN) under inert conditions) .
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Amination: Coupling of the inden scaffold to the benzonitrile group using nucleophilic substitution or Buchwald-Hartwig amination .
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Hydroxylation: Oxidation or hydroxyl-group introduction via intermediates like epoxides .
Example Protocol (Hypothetical)
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Bromination: Treat 2,3-dihydro-1H-inden-1-amine with bromine in a polar solvent (e.g., DMF) to yield 5-bromo-2,3-dihydro-1H-inden-1-amine .
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Cyanation: React the brominated intermediate with CuCN at 120–175°C under nitrogen to substitute bromine with a nitrile group .
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Coupling: Perform a nucleophilic aromatic substitution between the aminated inden and 4-fluorobenzonitrile in the presence of a base (e.g., KCO).
Physicochemical Properties
Computed Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 250.29 g/mol | |
| XLogP3-AA | ~2.1 (estimated) | |
| Topological Polar Surface | 64.5 Ų | |
| Heavy Atom Count | 19 |
Solubility and Stability
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Solubility: Likely low aqueous solubility due to aromatic and nitrile groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: Susceptible to hydrolysis under acidic/basic conditions due to the nitrile group .
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields (40–60%) due to side reactions during cyanation . Transition-metal catalysis (e.g., Pd/Ni) could improve efficiency .
Biological Profiling
No in vitro or in vivo data exist for this specific compound. Priority studies should include:
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Target Screening: Kinase panels, GPCR assays.
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ADMET Profiling: Metabolic stability, cytochrome P450 inhibition.
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